2-(1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl)acetic acid
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Overview
Description
2-(1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl)acetic acid is an organic compound that features a unique structure combining an indene moiety with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl)acetic acid typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Coupling Reaction: The final step involves coupling the indene and piperazine moieties through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indene or piperazine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Introduction of various functional groups depending on the reagents used
Scientific Research Applications
2-(1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indene structure.
Piperazine derivatives: Compounds with a piperazine ring, used in various pharmaceutical applications.
Uniqueness
2-(1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl)acetic acid is unique due to its combination of an indene moiety with a piperazine ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O3/c18-14(19)9-13-15(20)16-5-6-17(13)12-7-10-3-1-2-4-11(10)8-12/h1-4,12-13H,5-9H2,(H,16,20)(H,18,19) |
InChI Key |
CVVHUAIMEICGSA-UHFFFAOYSA-N |
SMILES |
C1CN(C(C(=O)N1)CC(=O)O)C2CC3=CC=CC=C3C2 |
Canonical SMILES |
C1C[NH+](C(C(=O)N1)CC(=O)[O-])C2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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